

Structural Elucidation of 2-Phenoxybenzophenone: A Comparative NMR Spectral Guide

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Compound of Interest

Compound Name:	2-Phenoxybenzophenone
CAS No.:	42506-05-8
Cat. No.:	B14659841

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Executive Summary

This guide provides a technical analysis of the ^1H and ^{13}C NMR spectral signatures of **2-Phenoxybenzophenone**, a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and UV-curable photoinitiators.

Unlike standard spectral databases that list peak values in isolation, this guide focuses on comparative structural elucidation. It specifically addresses the analytical challenge of distinguishing the 2-phenoxy (ortho) isomer from its 4-phenoxy (para) regioisomer—a common impurity in Friedel-Crafts acylation or nucleophilic aromatic substitution workflows.

Experimental Methodology

To ensure reproducibility and spectral resolution, the following protocol is recommended.

Sample Preparation Protocol

- Solvent: Deuterated Chloroform (

, 99.8% D) with 0.03% TMS (v/v).

- Rationale:

prevents hydrogen bonding interactions that might occur in DMSO-

, ensuring the chemical shifts reflect the intrinsic electronic environment of the ether linkage.

- Concentration:

- ¹H NMR: 10–15 mg in 0.6 mL solvent.

- ¹³C NMR: 40–50 mg in 0.6 mL solvent (essential for quaternary carbon detection).

- Temperature: 298 K (25°C).

1H NMR Spectral Analysis

The ¹H NMR spectrum of **2-Phenoxybenzophenone** is characterized by significant magnetic non-equivalence due to the lack of symmetry in the ortho-substituted ring.

Spectral Assignment Strategy

The molecule consists of three aromatic ring systems with distinct magnetic environments:

- Ring A (Benzoyl, unsubstituted): 5 protons, typical monosubstituted pattern.
- Ring B (Central, 1,2-disubstituted): 4 protons, ABCD system.
- Ring C (Phenoxy, unsubstituted): 5 protons, typical monosubstituted pattern.

Diagnostic Signals (400 MHz, CDCl₃)

Proton Environment	Chemical Shift (, ppm)	Multiplicity	Integration	Structural Insight
H-6 (Ring B)	7.65 – 7.75	dd or d	1H	Key Diagnostic: Ortho to the Carbonyl. Deshielded by the anisotropic cone of the C=O group.
Ring A (Ortho)	7.75 – 7.85	d / m	2H	Ortho protons of the benzoyl ring; deshielded by C=O.
Ring A/C (Meta/Para)	7.30 – 7.55	m	~6H	Overlapping multiplets of the unsubstituted rings.
Ring C (Ortho)	6.90 – 7.05	d / m	2H	Ortho protons of the phenoxy ring; shielded by the electron-donating oxygen lone pair.
H-3 (Ring B)	6.85 – 6.95	d	1H	Key Diagnostic: Ortho to the Ether Oxygen. Strongly shielded by the phenoxy group.
H-4, H-5 (Ring B)	7.10 – 7.25	m	2H	Remaining protons on the central ring.

“

Technical Note: The "Gap" between the deshielded H-6 (~7.7 ppm) and the shielded H-3 (~6.9 ppm) is the defining characteristic of the ortho-isomer. In the para-isomer, this magnetic anisotropy is distributed symmetrically.

13C NMR Spectral Analysis

The 13C spectrum confirms the skeleton through the carbonyl resonance and the distinct ipso-carbon shifts.

Key Carbon Resonances

Carbon Type	Shift (, ppm)	Assignment Logic
Carbonyl (C=O)	196.0 – 198.0	Characteristic benzophenone ketone signal. Slightly shielded compared to unsubstituted benzophenone due to the ortho-ether resonance donation.
C-O (Ipso, Ring B)	155.0 – 158.0	Quaternary carbon attached to the ether oxygen.
C-O (Ipso, Ring C)	155.0 – 157.0	Quaternary carbon of the phenoxy group.
Aromatic CH	117.0 – 135.0	Complex region. C-3 (ortho to oxygen) will be the most upfield signal (~117-120 ppm).

Comparative Analysis: 2-Phenoxy vs. 4-Phenoxy Isomer

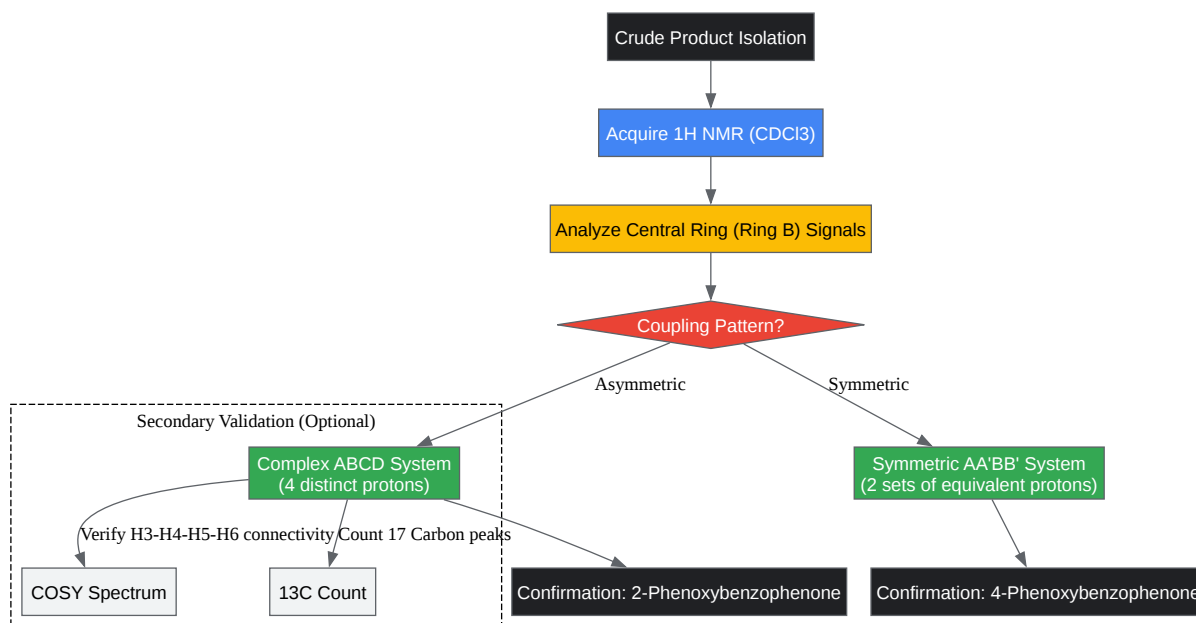
This section is critical for researchers validating regiospecific synthesis (e.g., distinguishing products of nucleophilic aromatic substitution).

Structural Differentiators

Feature	2-Phenoxybenzophenone (Ortho)	4-Phenoxybenzophenone (Para)	Analytical Conclusion
Symmetry	Asymmetric	Symmetric Axis	The 4-isomer has a axis of rotation through the C=O and C-O bonds.
Ring B Pattern	ABCD System	AA'BB' System	The 4-isomer shows two distinct doublets (roofing effect) integrating to 2H each. The 2-isomer shows 4 distinct 1H signals.
# of 13C Signals	17 Unique Signals	13 Unique Signals	The 4-isomer has fewer carbon signals due to equivalence in Ring B.
Steric Effect	Twisted Conformation	Planar Potential	The ortho-phenoxy group forces the carbonyl out of plane, slightly affecting the C=O shift compared to the para-isomer.

Analytical Workflow: Isomer Determination

The following decision tree outlines the logical process for confirming the 2-phenoxy structure using standard 1D and 2D NMR experiments.



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Caption: Logical workflow for distinguishing regioisomers of phenoxybenzophenone using ¹H NMR coupling patterns.

References

- Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (Benzophenone derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [\[Link\]](#)

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.
- Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for ortho/para differentiation). [1] [\[Link\]](#)
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Sources

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